6''-O-MALONYLGENISTIN

Thermal stability Isoflavone processing Kinetic modeling

6''-O-Malonylgenistin (CAS 51011-05-3, C₂₄H₂₂O₁₃, MW 518.42) is a naturally occurring malonylated isoflavone glucoside isolated predominantly from soybean (Glycine max) hypocotyls, where it constitutes one of the three major malonyl isoflavone glycosides alongside 6''-O-malonyldaidzin and 6''-O-malonylglycitin. It is the 6''-O-malonyl ester of genistin (genistein-7-O-β-D-glucoside) and serves as the principal storage form of genistein in soy tissues.

Molecular Formula C24H22O13
Molecular Weight 518.4 g/mol
Cat. No. B7881942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6''-O-MALONYLGENISTIN
Molecular FormulaC24H22O13
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
InChIInChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)12-8-35-23-14(6-5-13(26)18(23)19(12)30)36-24-22(33)21(32)20(31)15(37-24)9-34-17(29)7-16(27)28/h1-6,8,15,20-22,24-26,31-33H,7,9H2,(H,27,28)/t15-,20-,21+,22-,24-/m1/s1
InChIKeyPELWZARZGNQRCH-ZRYVYJFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6''-O-Malonylgenistin (Malonylgenistin) — A Malonylated Soy Isoflavone Glucoside for Research Procurement


6''-O-Malonylgenistin (CAS 51011-05-3, C₂₄H₂₂O₁₃, MW 518.42) is a naturally occurring malonylated isoflavone glucoside isolated predominantly from soybean (Glycine max) hypocotyls, where it constitutes one of the three major malonyl isoflavone glycosides alongside 6''-O-malonyldaidzin and 6''-O-malonylglycitin [1]. It is the 6''-O-malonyl ester of genistin (genistein-7-O-β-D-glucoside) and serves as the principal storage form of genistein in soy tissues . The malonyl moiety at the glucose 6''-position confers distinct physicochemical properties including enhanced aqueous solubility relative to its non-malonylated counterparts and pronounced thermal lability, features that critically affect its behavior in analytical, processing, and biological contexts [2].

Product Identity
Malonylated soy isoflavone glucoside reference standard
Analytical Workflow
HPLC method validation for thermally processed soy matrices
Selection Context
Colon-specific metabolism studies and taste receptor pharmacology
Formulation Fit
Aqueous assay preparation without organic co-solvent requirement

Why Genistin or Other Soy Isoflavones Cannot Replace 6''-O-Malonylgenistin in Research Applications


Substituting 6''-O-malonylgenistin with genistin, daidzin, or other in-class soy isoflavones will produce materially different experimental outcomes because malonylation fundamentally alters solubility, thermal stability, intestinal hydrolysis site, and bitter taste receptor activation profile. Genistin is water-insoluble, whereas malonylgenistin exhibits measurable aqueous solubility (≥1.25 mg/mL) . Under thermal stress, malonylgenistin degrades at rates approximately half those of malonyldaidzin at 100 °C and undergoes a unique malonyl migration from the glucose 6''-position to the 4''-position, generating the isomer 4''-O-malonylgenistin — a phenomenon absent in non-malonylated glucosides [1][2]. Furthermore, malonylated isoflavone glucosides are hydrolyzed exclusively in the colon, whereas non-malonylated glucosides undergo hydrolysis throughout the small intestine, leading to divergent pharmacokinetic profiles [3]. These differences are not subtle adjustments of a common scaffold; they represent categorical shifts in behavior that render direct substitution scientifically invalid.

6''-O-Malonylgenistin
vs. Genistin
Solubility and hydrolysis site profiles may shift substantially; genistin is water-insoluble and undergoes proximal intestinal hydrolysis, whereas malonylgenistin is water-soluble and colon-specific.
6''-O-Malonylgenistin
vs. Malonyldaidzin
Thermal degradation kinetics may not transfer; malonyldaidzin degrades at approximately double the rate at 100 °C, requiring aglycone-specific kinetic models.
6''-O-Malonylgenistin
vs. Genistein
Bitter taste receptor activation profile may differ; genistein activates both hTAS2R14 and hTAS2R39, while malonylgenistin activates only hTAS2R39 due to glucosylation-dependent inhibition.

Quantitative Differentiation Evidence for 6''-O-Malonylgenistin vs. Closest Analogs — A Procurement-Focused Comparison


Thermal Degradation Rate: Malonylgenistin Is ~2× More Stable Than Malonyldaidzin at 100 °C

Under alkaline conditions at 100 °C, the degradation rate of malonyldaidzin was approximately double that of malonylgenistin across all pH treatments tested (pH 8.5, 9.0, and 9.5) [1]. Both compounds were heated at 60, 80, and 100 °C, and the conversion to their respective β-glucosides was comparable; however, the onward degradation of malonyldaidzin was substantially faster at the highest temperature [1]. At 100 °C and pH 9.5, degradation of the daidzin produced from malonyldaidzin also occurred, necessitating an alternative kinetic model, whereas malonylgenistin degradation did not trigger secondary degradation of its product genistin under the same conditions [1]. Additionally, in subcritical water extraction, malonylgenistin was the most thermally unstable isoflavone form overall, with little detected above 100 °C; however, its optimal extraction temperature was still below that of acetylgenistin (120 °C), genistin (150 °C), and genistein (180 °C) [2].

Thermal Degradation Rate
Head-to-head
Malonyldaidzin degrades ~2× faster than malonylgenistin at 100 °C, pH 8.5–9.5
Supports thermal stability screening in isoflavone processing studies
First-order kinetic models; Vaidya et al. (2007)
Thermal stability Isoflavone processing Kinetic modeling

Aqueous Solubility: Malonylgenistin Is Water-Soluble Whereas Genistin Is Insoluble

6''-O-Malonylgenistin demonstrates aqueous solubility of ≥1.25 mg/mL (2.41 mM), producing a clear solution . In contrast, genistin (genistein-7-O-β-D-glucoside, lacking the malonyl moiety) is reported as water-insoluble across multiple vendor datasheets [1]. The malonyl group introduces a free carboxyl moiety that ionizes at physiological pH, substantially enhancing hydrophilicity. This solubility differential is consistent with the class-level observation that malonylated isoflavone glucosides are water-soluble derivatives, a property exploited in their natural roles as transport/storage forms in soybean hypocotyls [2].

Aqueous Solubility
Cross-study
Malonylgenistin ≥1.25 mg/mL (clear solution) vs. genistin water-insoluble
Enables DMSO-free assay preparation for aqueous compatibility
Vendor-specified and literature-supported; room temperature
Solubility Formulation Aqueous compatibility

Bitter Taste Receptor Selectivity: Malonylgenistin Activates hTAS2R39 but Not hTAS2R14, Unlike Genistein

A systematic screening of all 25 human bitter taste receptors (hTAS2Rs) revealed that genistein (aglycone) acts as an agonist of both hTAS2R14 and hTAS2R39, with threshold concentrations of 4 μM and 8 μM and EC₅₀ values of 29 μM and 49 μM, respectively [1]. Glucosylation of isoflavones was found to inhibit activation of hTAS2R14: whereas genistein robustly activates hTAS2R14, none of the glucosylated forms — including malonylgenistin — activated this receptor. In contrast, four of five glucosylated isoflavones, namely glycitin, genistin, acetylgenistin, and malonylgenistin, were confirmed as agonists of hTAS2R39 [1]. Thus, malonylgenistin exhibits a narrowed receptor selectivity profile (hTAS2R39-only) compared to its aglycone genistein (hTAS2R14 + hTAS2R39), and this profile is shared with but not identical to genistin due to the differential impact of the malonyl group on solubility and metabolic fate.

Taste Receptor Selectivity
Head-to-head
Malonylgenistin activates hTAS2R39 only; genistein activates hTAS2R14 (EC₅₀ 29 μM) + hTAS2R39 (EC₅₀ 49 μM)
Supports hTAS2R39-selective pharmacology studies without hTAS2R14 confounding
Calcium imaging in HEK293T-Gα16gust44 cells; Roland et al. (2011)
Taste receptor hTAS2R39 hTAS2R14 Bitter taste Isoflavone

Malonyl Migration Isomerization: 6''-O-Malonylgenistin Generates a Unique 4''-O-Malonyl Isomer Upon Heating

Upon thermal treatment (100 °C) in both buffered aqueous systems and soymilk, 6''-O-malonylgenistin undergoes a malonyl migration from the glucose 6-position to the glucose 4-position, generating 4''-O-malonylgenistin [1]. This isomer was characterized by NMR and exhibited similar UV spectra and molecular weight to the parent compound but distinct MS/MS fragmentation patterns, enabling analytical discrimination [1]. The isomer represented 6–9% of the total calculated genistein content in soymilk heated at 100 °C for various periods [1]. Notably, while malonylgenistin partially converted to the 4''-isomer upon thermal treatment, the reverse conversion (4''-isomer → 6''-isomer) was more spontaneous, indicating thermodynamic favorability of the 6''-form [1]. This migration phenomenon is structurally unique to malonylated glucosides; non-malonylated isoflavone glucosides such as genistin lack the malonyl ester and therefore cannot undergo this rearrangement.

Malonyl Migration Isomerization
Class-level
6–9% conversion to 4''-O-malonylgenistin at 100 °C in soymilk; absent in non-malonylated forms
Essential for accurate HPLC method validation in processed soy matrices
NMR and MS/MS characterization; Yerramsetty et al. (2011)
Isomerization Malonyl migration Structural characterization NMR

Colon-Specific Hydrolysis: Malonylglucosides Are Hydrolyzed Only in the Colon vs. Multi-Site Hydrolysis of Non-Malonyl Forms

In a comparative rat study, the hydrolysis site of malonyl isoflavone glucosides versus nonmalonyl isoflavone glucosides was mapped across four intestinal segments [1]. Malonyl isoflavone glucosides (including malonylgenistin) were hydrolyzed exclusively in the colon, with no detectable hydrolysis in the duodenum, jejunum, or ileum [1]. In contrast, nonmalonyl isoflavone glucosides (including genistin) were hydrolyzed in the jejunum, ileum, and colon [1]. Consistent with this colon-specific hydrolysis, plasma levels of isoflavone aglycones (daidzein and glycitein) were higher after administration of malonyl isoflavone glucosides than after administration of nonmalonyl forms, and the AUC of daidzein was significantly greater [1]. A Caco-2 cell transport experiment confirmed that degradation of malonyl glucosides to aglycones is necessary for intestinal absorption [1].

Colon-Specific Hydrolysis
Head-to-head
Malonylgenistin hydrolyzed colon-only vs. genistin hydrolyzed jejunum + ileum + colon; plasma aglycone AUC significantly greater for malonyl forms
Supports colon-targeted metabolism and gut microbiota interaction studies
Rat intestinal segment model; Yonemoto-Yano et al. (2014)
Intestinal hydrolysis Colon absorption Site-specific metabolism

Recommended Application Scenarios for 6''-O-Malonylgenistin Based on Quantitative Differentiation Evidence


Thermal Food Processing Research: Kinetic Modeling of Isoflavone Degradation

Malonylgenistin's ~2× greater thermal stability at 100 °C relative to malonyldaidzin (degradation rate approximately half) [1] makes it the preferred malonylglucoside for kinetic studies of isoflavone interconversion during UHT processing, where it exhibits first-order degradation kinetics with an activation energy of 84 kJ/mol vs. 59 kJ/mol for malonyldaidzin [2]. Its unique malonyl migration to the 4''-position (6–9% isomer formation) [3] further positions it as an essential analytical reference for validating HPLC methods that must resolve positional isomers in processed soy matrices.

Bitter Taste Receptor Pharmacology: hTAS2R39-Selective Agonist Tool Compound

Because malonylgenistin activates hTAS2R39 while glucosylation abolishes hTAS2R14 activation — a receptor activated by genistein with EC₅₀ 29 μM [4] — malonylgenistin serves as a receptor-subtype-selective probe for dissecting hTAS2R39-mediated bitter signaling pathways. This selectivity allows researchers to attribute functional responses specifically to hTAS2R39 without the confounding hTAS2R14 co-activation inherent to genistein.

Colon-Targeted Metabolism and Gut Microbiota Interaction Studies

The exclusive colonic hydrolysis of malonylgenistin — with no detectable hydrolysis in duodenum, jejunum, or ileum, in contrast to genistin which is hydrolyzed throughout the small intestine [5] — makes it uniquely suited for investigating colon-specific isoflavone bioactivation and microbiota-dependent conversion to genistein. Researchers modeling regional intestinal metabolism can use the differential hydrolysis site as a built-in experimental variable.

Aqueous Formulation Development for In Vitro Bioassays

Malonylgenistin's aqueous solubility (≥1.25 mg/mL) contrasts with the water-insoluble genistin , enabling DMSO-free preparation of dosing solutions for cell-based assays. This eliminates solvent cytotoxicity confounding and supports more physiologically relevant exposure conditions, particularly in assays where organic solvent tolerance is limited.

Application
Selection Property
Validation Focus
Thermal food processing research
Thermal degradation rate and isomerization profile
First-order kinetic model fit and positional isomer resolution
Bitter taste receptor pharmacology
hTAS2R39-selective agonist profile
Receptor-subtype functional attribution without hTAS2R14 co-activation
Colon-targeted metabolism studies
Colon-exclusive hydrolysis site
Microbiota-dependent bioactivation and regional intestinal metabolism
Aqueous in vitro bioassay formulation
Aqueous solubility ≥1.25 mg/mL
DMSO-free dosing solution preparation and solvent cytotoxicity avoidance
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